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Introduction

Nucleic acid precipitation is a cornerstone technique in molecular biology, essential for
concentrating and purifying DNA and RNA from aqueous solutions. The fundamental principle
involves neutralizing the negatively charged phosphate backbone of nucleic acids with cations
from a salt, followed by the addition of an alcohol (typically ethanol or isopropanol) to decrease
their solubility, causing them to precipitate.[1] While salts like sodium acetate, sodium chloride,
and ammonium acetate are standard reagents for this purpose, the role of trisodium
diphosphate is often misunderstood.

This document clarifies the role of trisodium salts in nucleic acid purification, differentiating
between the use of trisodium phosphate in lysis buffers and the critical function of trisodium
citrate in post-precipitation wash steps.

1. Trisodium Phosphate in Lysis Buffers

Contrary to some assumptions, trisodium diphosphate (or more commonly, trisodium
phosphate, NasPOa) is not typically used as a primary agent for precipitating nucleic acids. Its
highly alkaline nature (a 1% solution has a pH of approximately 12) can cause denaturation of
double-stranded DNA and chemical degradation of RNA.[1]
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However, trisodium phosphate is a valuable component of certain lysis buffers, particularly for
DNA extraction from challenging samples like soil or tissues where microbes are present.[2] In
this context, its functions include:

» Aiding Cell Lysis: The alkaline properties of trisodium phosphate contribute to the disruption
of cell membranes and walls, facilitating the release of nucleic acids.[1]

o Preventing Adsorption: In mineral-rich samples like soil, nucleic acids can adsorb to charged
particles, leading to poor recovery. Phosphate ions in the buffer can compete for these
binding sites, preventing nucleic acid loss.[1]

o Component of Lysis Solutions: Trisodium phosphate has been included in lysis solutions for
specific protocols, such as DNA extraction from filter papers, in combination with other
chaotropic agents like guanidine thiocyanate.[3]

2. The Role of Trisodium Citrate in DNA Washing

A closely related compound, trisodium citrate, plays a well-defined and crucial role not in
precipitation itself, but in the washing of the DNA pellet after it has been precipitated (typically
with ethanol).[2] This step is particularly important in protocols that use phenol-guanidine
thiocyanate reagents (e.g., TRl Reagent®) for initial homogenization and phase separation.[4]

The primary purpose of the trisodium citrate wash is to remove residual phenol, a common
contaminant from this type of extraction that can inhibit downstream enzymatic reactions like
PCR, sequencing, and restriction digests.[2] By effectively removing phenol, the trisodium
citrate wash significantly improves the purity of the final DNA preparation.[2]

Experimental Protocols

Protocol 1: Standard DNA Precipitation (Using Sodium Acetate and Ethanol)

This protocol describes the standard method for precipitating DNA from an aqueous solution.
Materials:

e DNA sample in aqueous solution

e 3 M Sodium Acetate (pH 5.2)[5][6]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Nucleic_Acid_Precipitation_The_Role_of_Trisodium_Phosphate.pdf
https://www.benchchem.com/pdf/Application_Notes_The_Role_of_Phosphate_Buffers_in_Nucleic_Acid_Isolation_and_a_Standardized_Protocol_for_Precipitation.pdf
https://www.benchchem.com/pdf/Application_Notes_The_Role_of_Phosphate_Buffers_in_Nucleic_Acid_Isolation_and_a_Standardized_Protocol_for_Precipitation.pdf
https://d3amtssd1tejdt.cloudfront.net/2018/27284/1/Supp_info_IV_extraction%5B1%5D.docx
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Nucleic_Acid_Precipitation_The_Role_of_Trisodium_Phosphate.pdf
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/tri-reagent-dna-protein-isolation-protocol.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Nucleic_Acid_Precipitation_The_Role_of_Trisodium_Phosphate.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Nucleic_Acid_Precipitation_The_Role_of_Trisodium_Phosphate.pdf
https://geneticeducation.co.in/what-is-the-role-of-sodium-acetate-naac-in-dna-extraction/
https://www.qiagen.com/us/resources/faq/305
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

100% Ethanol, ice-cold[6][7]
70% Ethanol, room temperature[6][7]
Nuclease-free water or TE buffer

Microcentrifuge

Methodology:

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix gently.[6]

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until
the DNA precipitates. A white, stringy precipitate may be visible.[7]

Incubate the mixture at -20°C for at least 30-60 minutes. For very low DNA concentrations,
incubation can be extended to overnight.[6][7]

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[7]
Carefully decant the supernatant without disturbing the pellet.

Wash the pellet by adding 500 pL of room-temperature 70% ethanol. This step removes co-
precipitated salts.[7]

Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully decant the ethanol.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the DNA difficult to
resuspend.[1]

Resuspend the DNA in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: DNA Wash with Trisodium Citrate (Post-Phenol Extraction)

This protocol is specifically for washing a DNA pellet that has been precipitated from the

interphase/organic phase of a phenol-based extraction (e.g., using TRI Reagent®).[4]

Materials:
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* DNA pellet (precipitated with ethanol as per the TRl Reagent® protocol)[4]
e DNA Wash Solution: 0.1 M Trisodium Citrate in 10% Ethanol[2][4]

e 75% Ethanol

» 8 mM NaOH for solubilization

o HEPES (free acid) for pH adjustment

e Microcentrifuge

Methodology:

 After precipitating the DNA from the interphase/organic phase with ethanol and removing the
supernatant, add 1 mL of DNA Wash Solution (0.1 M trisodium citrate in 10% ethanol) per 1
mL of the initial homogenization reagent used.[4]

 Incubate the DNA pellet in the wash solution for 30 minutes at room temperature, with
occasional mixing.[4]

o Centrifuge at 2,000 x g for 5 minutes at 4-25°C. Carefully discard the supernatant.[4]
» Repeat the wash step (steps 1-3) for a second time to ensure complete removal of phenol.[4]

o Wash the DNA pellet with 1.5-2 mL of 75% ethanol (per 1 mL of initial homogenization
reagent).[2][4]

 Incubate for 10-20 minutes at room temperature with periodic mixing.[4]
o Centrifuge at 2,000 x g for 5 minutes at 4-25°C. Carefully discard the supernatant.[4]
o Air-dry the pellet briefly.

o Resuspend the DNA pellet in an appropriate volume of 8 mM NaOH to achieve a
concentration of 0.2-0.3 pg/uL. Adjust the pH for downstream applications using HEPES.[2]

[8]
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Data Presentation

Table 1: Comparison of Common Nucleic Acid Precipitation Agents
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Precipitatin
g Agent

Typical
Final
Concentrati
on

Incubation
Temperatur  DNA Yield

e

DNA Purity
(A260/A280)

Key
Advantages

Disadvanta
ges

Ethanol

2-2.5

volumes

-20°C or

High
colder g

High (~1.8)

Advantages:
Robust, good
for low
concentration
samples.
Disadvantage
s: Co-
precipitates
more salt
than
isopropanol.

[7]

Isopropanol

0.7-1 volume

Room _
High
Temperature

High (~1.8)

Advantages:
Requires less
volume,
faster
precipitation
at RT.
Disadvantage
s: Higher risk
of co-
precipitating
salts.[7]

Polyethylene
Glycol (PEG)

5-10% (w/v)

4°C oronice High

High (~1.8)

Advantages:
Allows for
size-selective
precipitation.
Disadvantage
s: More time-

consuming,
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PEG can be

viscous.[7]

Table 2: Purity Assessment of Extracted DNA

Measurement Ideal Ratio

Interpretation of Deviation

A260/A280 Ratio ~1.8-2.0

< 1.7: Indicates potential
protein or phenol
contamination.[2] > 2.0: May

indicate RNA contamination.[2]

A260/A230 Ratio >1.8

< 1.8: Suggests contamination
by phenol, guanidine salts, or

carbohydrates.[2]

Note: The trisodium citrate
wash is specifically designed
to improve the A260/A280 ratio

by removing residual phenol.

[2]

Visualizations
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Step 1: Lysis & Phase Separation

Sample in
Phenol-Guanidine Reagent

Homogenize to Lyse Cells

Centrifuge for Phase Separation

Step 2: DNA Precipitation & Washing

Aqueous Phase (RNA) Interphase/Organic Phase (DNA, Proteins)

Add Ethanol to
Interphase

Incubate & Centrifuge
to Pellet DNA

Step 3: Solubilization

Wash Pellet with
Trisodium Citrate Solution (2x)

Wash Pellet with

75% Ethanol Air-Dry Pellet

Resuspend in
8mM NaOH & Adjust pH

- ~

~ -

Click to download full resolution via product page

Caption: Workflow for DNA isolation using a trisodium citrate wash.
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Aqueous Solution
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(e.g., Sodium Acetate)
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negative phosphate backbone dielectric constant of solution

Nucleic acids aggregate
and become insoluble
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l Centrifuge to Pellet
! Nucleic Acid
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Caption: Mechanism of nucleic acid precipitation with salt and alcohol.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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